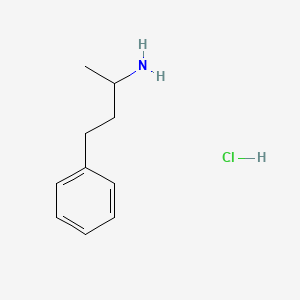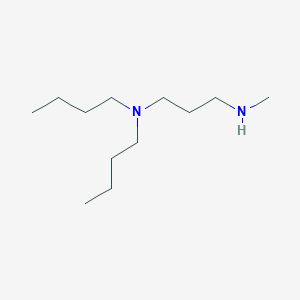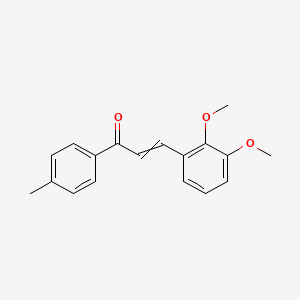![molecular formula C6H11NO2S2 B11964131 3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid CAS No. 7629-48-3](/img/structure/B11964131.png)
3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID is an organic compound that belongs to the class of thiocarbamoylthio derivatives. This compound is characterized by the presence of a propionic acid moiety attached to a thiocarbamoylthio group, which is further substituted with an ethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID typically involves the reaction of propionic acid derivatives with thiocarbamoylthio compounds. One common method includes the reaction of ethyl isothiocyanate with 3-mercaptopropionic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the thiocarbamoylthio group to a thiol or an amine, depending on the reducing agents and conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbamoylthio group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID involves its interaction with specific molecular targets in biological systems. The thiocarbamoylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID can be compared with other thiocarbamoylthio derivatives, such as:
3-(N-METHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID: Similar structure but with a methyl group instead of an ethyl group.
3-(N-PROPYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID: Similar structure but with a propyl group instead of an ethyl group.
3-(N-BUTYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID: Similar structure but with a butyl group instead of an ethyl group. The uniqueness of 3-(N-ETHYLTHIOCARBAMOYLTHIO)-PROPIONIC ACID lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
7629-48-3 |
|---|---|
Molekularformel |
C6H11NO2S2 |
Molekulargewicht |
193.3 g/mol |
IUPAC-Name |
3-(ethylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H11NO2S2/c1-2-7-6(10)11-4-3-5(8)9/h2-4H2,1H3,(H,7,10)(H,8,9) |
InChI-Schlüssel |
WANKWUBKPSCUOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)
![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)

![(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)

![Ethyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964096.png)
![4-{[(E,2E)-2-Methyl-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964098.png)


![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964119.png)

